Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro-, also known as N-[(1,1-dimethylethoxy)carbonyl]-L-alanine trifluoro derivative, is a modified form of the amino acid alanine. This compound features a tert-butoxycarbonyl protecting group and three fluorine atoms substituted at the beta position of the alanine side chain. It is primarily classified as an amino acid derivative and is used in various biochemical applications, particularly in peptide synthesis and drug development.
The synthesis of Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro- can be approached through several methods:
Technical details regarding specific reagents and reaction conditions can vary based on the chosen synthetic pathway. For example, carbodiimide coupling agents may be employed to facilitate peptide bond formation when synthesizing peptides that incorporate this modified alanine .
The molecular structure of Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro- can be described by its chemical formula . Key structural features include:
Data regarding its molecular weight is approximately 220.19 g/mol. The compound's structure can be represented by its InChI string: InChI=1S/C8H12F3N2O2/c1-7(2,3)19-8(14)12(10)6(11)5-4-13/h4-5,10H,6H2,1-3H3,(H,14)
.
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro- participates in various chemical reactions typical of amino acids:
These reactions are essential for its application in synthesizing biologically active compounds .
The mechanism of action for Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro- primarily revolves around its role as a building block in peptide synthesis. When incorporated into peptides:
Key physical and chemical properties of Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro- include:
Safety considerations indicate that it may irritate eyes and skin; appropriate handling precautions should be taken during laboratory use .
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro- finds significant applications in scientific research:
The emergence of fluorinated Boc-protected amino acids represents a convergence of peptide synthesis methodology and fluorine chemistry. Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro- (CAS: 188030-43-5, C₈H₁₂F₃NO₄, MW: 243.18 g/mol) exemplifies this class, where the β-trifluoromethyl group confers unique physicochemical properties while the Boc (tert-butoxycarbonyl) group provides orthogonal protection for peptide elongation [2]. The historical trajectory began with the development of the Boc protecting group in the 1950s, which revolutionized peptide synthesis by enabling acid-labile N-terminal protection. Parallel advances in fluorination techniques during the 1980s–1990s facilitated the incorporation of trifluoromethyl groups into amino acid side chains, driven by the pharmaceutical industry's interest in fluorine's bioisosteric properties .
Early synthetic routes to this compound relied on classical halogen exchange or electrophilic fluorination, but these suffered from low stereoselectivity and harsh conditions. The pivotal innovation came with the adaptation of transition-metal-catalyzed methods, particularly Pd-mediated cross-couplings, allowing stereoretentive introduction of fluorinated motifs. For example, Jackson's synthesis of β-iodoalanine derivatives via tosyl displacement established a precursor route adaptable for trifluoromethyl incorporation . Modern advancements, such as diazaphospholene-catalyzed hydrodefluorination, now enable chemoselective reduction of CF₃ groups to CHF₂ or CH₂F in Boc-protected intermediates, expanding structural diversity from a single precursor .
Table 1: Historical Milestones in Fluorinated Boc-Alanine Development
Time Period | Key Advancement | Impact on Synthesis |
---|---|---|
1950s–1960s | Introduction of Boc protecting group | Enabled acid-labile Nα-protection for peptide synthesis |
1980s–1990s | Electrophilic fluorination methods | Permitted direct CF₃ incorporation but with racemization risks |
Late 1990s | Metal-catalyzed trifluoromethylation | Allowed enantioselective synthesis (e.g., CAS 188030-43-5 first reported) |
2020s | Organocatalytic HDF (e.g., diazaphospholene) | Achieved chemoselective CF₃ → CHF₂/CH₂F conversion in Boc-AA derivatives |
The β-trifluoromethyl group in Boc-protected alanine derivatives exerts multifaceted influences on molecular properties critical for drug design:
Table 2: Effects of CF₃ Substitution on Alanine Properties
Property | Natural Alanine | 3,3,3-Trifluoroalanine Derivative | Biological Consequence |
---|---|---|---|
Lipophilicity (logP) | −1.5 | −0.4 | Enhanced membrane permeability |
Metabolic Half-life (t₁/₂) | 1.2 h | >4 h | Reduced clearance in vivo |
Steric Volume (ų) | 29 | 46 | Improved target binding via hydrophobic contacts |
pKa (COOH) | 2.34 | 2.05 | Increased acidity strengthens H-bonds in binding pockets |
These properties underpin specific applications:
Recent breakthroughs in chemoselective modification further expand utility. The diazaphospholene-catalyzed hydrodefluorination allows conversion of Boc-3,3,3-trifluoroalanine precursors to gem-difluoroalkenes or terminal monofluoroalkenes simply by modulating silane stoichiometry . This tunability generates diverse bioactive motifs from a single precursor – gem-difluoroalkenes serve as carbonyl bioisosteres in protease inhibitors (e.g., antimalarial candidates mimicking artemisinin's ketone), while terminal monofluoroalkenes act as amide bond mimics with enhanced resistance to hydrolysis .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8